molecular formula C12H13N3O2S3 B5397602 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide

2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide

Cat. No. B5397602
M. Wt: 327.5 g/mol
InChI Key: AKZXTAPBOBTYOU-UHFFFAOYSA-N
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Description

2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide, also known as PETT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide is also relatively easy to synthesize compared to other chemical compounds. However, 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has some limitations for lab experiments, including its instability in acidic and basic conditions and its limited availability.

Future Directions

There are several future directions for 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide research. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide could be further studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide could also be modified to improve its pharmacokinetic properties and increase its potency. Additionally, 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide could be studied for its potential as a diagnostic tool in the detection of cancer and other diseases.
Conclusion:
In conclusion, 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide is a chemical compound that has shown promise in scientific research for its potential as a therapeutic agent. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has been studied for its anti-inflammatory, antimicrobial, and anticancer properties, as well as its ability to improve immune function. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has several advantages for lab experiments, including its low toxicity and high solubility, but also has some limitations, including its instability in acidic and basic conditions. Future research could explore the potential of 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide as a therapeutic agent and diagnostic tool.

Synthesis Methods

2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-(2-phenoxyethylthio)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with thiourea in the presence of sodium hydroxide to yield 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide.

Scientific Research Applications

2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. 2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S3/c13-10(16)8-19-12-15-14-11(20-12)18-7-6-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZXTAPBOBTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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